5-Nitro-2-(propylamino)benzene-1-sulfonamide
Overview
Description
5-Nitro-2-(propylamino)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H13N3O4S and a molecular weight of 259.29 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 5-Nitro-2-(propylamino)benzene-1-sulfonamide is 1S/C9H13N3O4S/c1-2-5-11-8-4-3-7 (12 (13)14)6-9 (8)17 (10,15)16/h3-4,6,11H,2,5H2,1H3, (H2,10,15,16) .Physical And Chemical Properties Analysis
5-Nitro-2-(propylamino)benzene-1-sulfonamide has a molecular weight of 259.29 . It is a powder in physical form .Scientific Research Applications
5-Nitro-2-(propylamino)benzene-1-sulfonamide: Scientific Research Applications
Antibacterial Activity: Sulfonamides, including 5-Nitro-2-(propylamino)benzene-1-sulfonamide, have been widely used for their antibacterial properties. They act by inhibiting the bacterial synthesis of folic acid, which is essential for bacterial growth and replication .
Anticancer Potential: Research has indicated that sulfonamides possess anticancer activity. They are being explored as therapeutic candidates for various cancers due to their ability to interfere with tumor cell proliferation and survival .
Anti-inflammatory Uses: The anti-inflammatory properties of sulfonamides make them useful in the treatment of chronic inflammatory diseases. They can modulate inflammatory pathways, thereby reducing inflammation and associated symptoms .
Diuretic Effects: As diuretics, sulfonamides can increase the excretion of water from the body. This property is beneficial in conditions like hypertension and certain types of heart failure, where fluid retention is a problem .
Antidiabetic Activity: Some sulfonamides have been found to exhibit hypoglycemic effects, making them potential agents in the management of diabetes by helping to lower blood sugar levels .
Thyroiditis Management: Sulfonamides have been employed in the treatment of thyroiditis due to their ability to affect thyroid hormone synthesis and metabolism .
Analytical Chemistry Applications: Sulfonamides, including 5-Nitro-2-(propylamino)benzene-1-sulfonamide, are also used in analytical chemistry techniques for their detection and quantification in various biological and environmental samples .
Safety and Hazards
Mechanism of Action
Target of Action
5-Nitro-2-(propylamino)benzene-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
The compound interacts with its targets (carbonic anhydrase and dihydropteroate synthetase) by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the physiological processes they regulate .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt fluid balance and lead to diuresis . On the other hand, the inhibition of dihydropteroate synthetase can interfere with folate synthesis, affecting cell growth and division .
Pharmacokinetics
Sulfonamides, in general, are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of 5-Nitro-2-(propylamino)benzene-1-sulfonamide’s action are largely dependent on its inhibition of carbonic anhydrase and dihydropteroate synthetase. The inhibition of these enzymes can lead to a range of effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
The action, efficacy, and stability of 5-Nitro-2-(propylamino)benzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution in the body . Additionally, factors such as temperature and humidity can affect the stability of the compound .
properties
IUPAC Name |
5-nitro-2-(propylamino)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-2-5-11-8-4-3-7(12(13)14)6-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJWFYNTCVMLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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